(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
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Overview
Description
(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a chemical compound with a molecular formula of C13H18F3NO It is characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 3-(3,3,3-trifluoropropoxy)benzyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with primary or secondary amine groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the trifluoropropoxy group.
Scientific Research Applications
(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoropropoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine: A structural isomer with the trifluoropropoxy group attached at a different position on the phenyl ring.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: A compound with a similar trifluoromethylphenoxy group but different overall structure.
Uniqueness
(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is unique due to its specific trifluoropropoxy substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoropropoxy group can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(2)17-9-11-4-3-5-12(8-11)18-7-6-13(14,15)16/h3-5,8,10,17H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOBGIBQSJDWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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